molecular formula C17H22ClNO B562559 ent Atomoxetine-d3, Hydrochloride CAS No. 1217703-95-1

ent Atomoxetine-d3, Hydrochloride

Cat. No.: B562559
CAS No.: 1217703-95-1
M. Wt: 294.837
InChI Key: LUCXVPAZUDVVBT-GJILKALXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent Atomoxetine-d3, Hydrochloride: is a labeled enantiomer of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research as a stable isotope-labeled standard. Its molecular formula is C17H19D3ClNO, and it has a molecular weight of 294.83 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atomoxetine hydrochloride involves combining N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base and water. The reaction is facilitated by adding hydrochloric acid to the mixture, which results in the formation of Atomoxetine hydrochloride .

Industrial Production Methods: The industrial production of Atomoxetine hydrochloride follows similar synthetic routes but is optimized for higher yields and commercial viability. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the consistent production of high-purity Atomoxetine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

ent Atomoxetine-d3, Hydrochloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled standard for quantitative analysis in mass spectrometry.

    Biology: In studies of neurotransmitter transport and metabolism.

    Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.

    Industry: In the development and quality control of pharmaceutical formulations

Mechanism of Action

ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ent Atomoxetine-d3, Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for precise quantitative analysis in research settings. This labeling allows for the differentiation between the compound and its naturally occurring counterparts in biological samples .

Properties

IUPAC Name

(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-GJILKALXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.